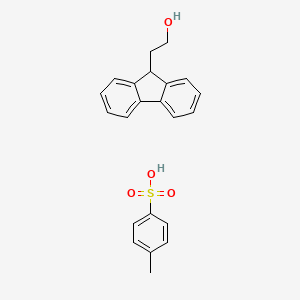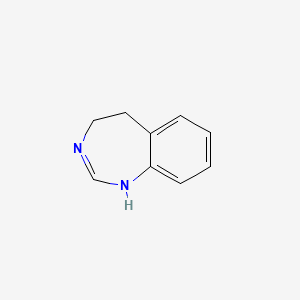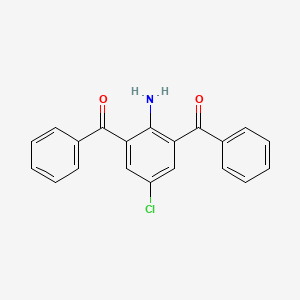
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C19H14ClNO It is a substituted benzophenone derivative, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by an amino group (-NH2) and a chlorine atom (-Cl), respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This process yields the desired compound through a series of reduction and purification steps.
Industrial Production Methods
Industrial production of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate specific enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzophenone: A closely related compound with similar structural features and reactivity.
2-Amino-2’,5-dichlorobenzophenone: Another derivative with additional chlorine substitution, affecting its chemical properties and applications.
Uniqueness
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64133-82-0 |
|---|---|
Formule moléculaire |
C20H14ClNO2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
(2-amino-3-benzoyl-5-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14ClNO2/c21-15-11-16(19(23)13-7-3-1-4-8-13)18(22)17(12-15)20(24)14-9-5-2-6-10-14/h1-12H,22H2 |
Clé InChI |
QNLVMADYIBIMKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)C(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


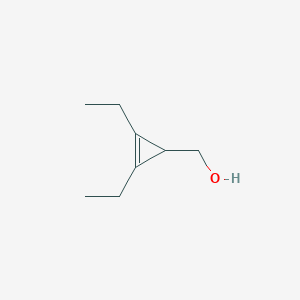
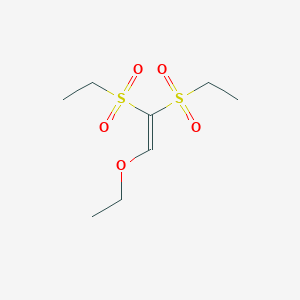
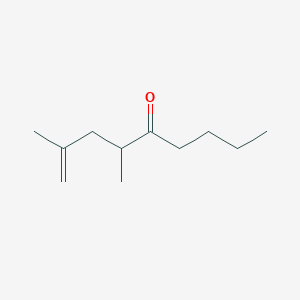
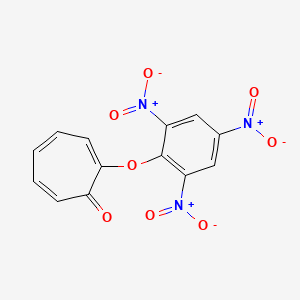

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)


arsane](/img/structure/B14507262.png)


